2',3'-Acyclic-3'-azido-thymidine
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Overview
Description
2’,3’-Acyclic-3’-azido-thymidine is a nucleoside analog that has garnered significant attention due to its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). This compound is structurally similar to thymidine, a natural nucleoside, but with a crucial modification: the 3’ hydroxyl group is replaced by an azido group. This alteration imparts unique properties to the molecule, making it a valuable tool in antiviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Acyclic-3’-azido-thymidine typically involves the conversion of thymidine to its azido derivative. One common method includes the use of D-mannitol as a starting material, followed by a series of chemical reactions to introduce the azido group at the 3’ position . The key steps involve:
- Protection of the hydroxyl groups.
- Introduction of the azido group via nucleophilic substitution.
- Deprotection to yield the final product.
Industrial Production Methods: Industrial production of 2’,3’-Acyclic-3’-azido-thymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Acyclic-3’-azido-thymidine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amino derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted nucleosides .
Scientific Research Applications
2’,3’-Acyclic-3’-azido-thymidine has a wide range of applications in scientific research:
Mechanism of Action
The antiviral activity of 2’,3’-Acyclic-3’-azido-thymidine is primarily due to its ability to inhibit the enzyme reverse transcriptase, which is essential for the replication of HIV. Once inside the cell, the compound is phosphorylated to its active triphosphate form. This active form competes with natural nucleosides for incorporation into the viral DNA. When incorporated, it causes premature termination of the DNA chain, effectively halting viral replication .
Comparison with Similar Compounds
- 2’,3’-Dideoxyinosine (DDI)
- 2’,3’-Dideoxycytidine (DDC)
- 2’,3’-Didehydro-2’,3’-dideoxythymidine (D4T)
- 2’,3’-Dideoxy-3’-thiacytidine (3TC)
- 2’,3’-Dideoxy-5-fluoro-3’-thiacytidine (FTC)
- 9-(2-Phosphonylmethoxyethyl)adenine (PMEA)
Uniqueness: 2’,3’-Acyclic-3’-azido-thymidine stands out due to its potent antiviral activity and its specific mechanism of action involving the inhibition of reverse transcriptase. Unlike some other nucleoside analogs, it has a unique azido group that enhances its ability to terminate viral DNA synthesis .
Properties
CAS No. |
130515-72-9 |
---|---|
Molecular Formula |
C10H15N5O4 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
1-[1-(1-azido-3-hydroxypropan-2-yl)oxyethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N5O4/c1-6-4-15(10(18)13-9(6)17)7(2)19-8(5-16)3-12-14-11/h4,7-8,16H,3,5H2,1-2H3,(H,13,17,18) |
InChI Key |
RAYAHSPEUYUXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C(C)OC(CN=[N+]=[N-])CO |
Origin of Product |
United States |
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